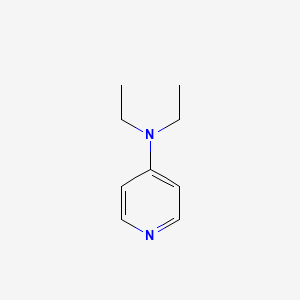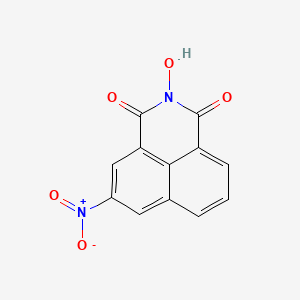![molecular formula C11H11ClN4O2 B3050817 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester CAS No. 28924-63-2](/img/new.no-structure.jpg)
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and an ethyl ester functional group
Méthodes De Préparation
The synthesis of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the reaction of 4-chloroaniline with ethyl 4-azidobutanoate under appropriate conditions to form the desired triazole derivative. The reaction is usually carried out in the presence of a suitable catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different biological activities and reactivity.
5-[(4-Methylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: The presence of a methyl group instead of a chlorine atom can affect the compound’s properties and applications.
5-[(4-Fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: The fluorophenyl group can impart different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
28924-63-2 |
|---|---|
Formule moléculaire |
C11H11ClN4O2 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
ethyl 5-(4-chloroanilino)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,16) |
Clé InChI |
MEYGIEGWBVQWMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one](/img/structure/B3050744.png)



![L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3050751.png)





